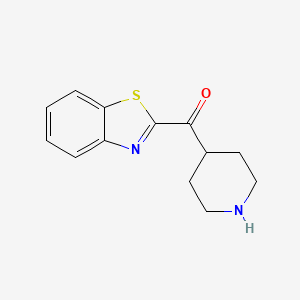

4-(Benzthiazole-2-carbonyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2OS |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

1,3-benzothiazol-2-yl(piperidin-4-yl)methanone |

InChI |

InChI=1S/C13H14N2OS/c16-12(9-5-7-14-8-6-9)13-15-10-3-1-2-4-11(10)17-13/h1-4,9,14H,5-8H2 |

InChI Key |

HQSXXOOVLCEFBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Benzthiazole 2 Carbonyl Piperidine

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-(benzthiazole-2-carbonyl)piperidine reveals several logical disconnections for its synthesis. The most apparent disconnection is at the amide bond linking the piperidine (B6355638) ring and the benzothiazole (B30560) carbonyl group. This approach simplifies the target molecule into two primary precursors: a benzothiazole-2-carboxylic acid derivative and a 4-aminopiperidine (B84694) derivative.

This primary disconnection leads to two key synthons:

Benzothiazole-2-carbonyl synthon: This can be represented by benzothiazole-2-carboxylic acid or its activated form, such as an acyl chloride or ester.

Piperidine synthon: This is typically a 4-aminopiperidine derivative, which may require protection of the secondary amine for selective acylation at the primary amine, or more commonly, direct acylation of piperidine itself with a benzothiazole-2-carbonyl halide. A more direct route involves piperidine itself.

Further deconstruction of the benzothiazole-2-carboxylic acid precursor points to the foundational starting material, 2-aminothiophenol (B119425). The carboxylic acid group at the C2 position can be installed through various methods, most commonly by condensation of 2-aminothiophenol with a dicarbonyl compound or a carboxylic acid derivative.

Therefore, the key precursors identified for the synthesis of this compound are:

2-Aminothiophenol: The cornerstone for the formation of the benzothiazole ring.

Piperidine: The source of the piperidine moiety.

An appropriate C2 source: A reagent to provide the carbonyl linker, such as oxalyl chloride or a related derivative.

Classical and Contemporary Synthetic Routes to the Core Scaffold

The construction of the this compound core can be achieved through various synthetic methodologies, ranging from classical multi-step sequences to more efficient modern approaches.

A common and reliable method for synthesizing the target scaffold is a convergent synthesis . In this approach, the benzothiazole and piperidine fragments are prepared separately and then coupled in a final step.

A typical convergent route involves:

Synthesis of Benzothiazole-2-carbonyl Chloride: 2-aminothiophenol is reacted with oxalyl chloride. This reaction proceeds via an initial acylation followed by intramolecular cyclization and dehydration to form the benzothiazole ring, yielding benzothiazole-2-carbonyl chloride.

Coupling Reaction: The synthesized benzothiazole-2-carbonyl chloride is then reacted with piperidine in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct, affording the final product, this compound.

Divergent synthesis strategies can also be envisioned, starting from a common benzothiazole intermediate. For instance, 2-chlorobenzothiazole could be synthesized and then subjected to various carbonylation and amidation reactions to introduce the piperidine-carbonyl moiety. This allows for the creation of a library of derivatives by using different amines in the final coupling step.

Table 1: Representative Convergent Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Aminothiophenol, Oxalyl chloride | Anhydrous solvent (e.g., THF, Dichloromethane), Room temperature | Benzothiazole-2-carbonyl chloride |

| 2 | Benzothiazole-2-carbonyl chloride, Piperidine | Base (e.g., Triethylamine), Dichloromethane, 0°C to Room temperature | This compound |

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot methodologies are highly desirable. Several strategies for the one-pot synthesis of 2-substituted benzothiazoles have been developed and can be adapted for this target molecule. nih.govnih.gov

One potential one-pot approach involves the reaction of 2-aminothiophenol with an appropriate three-carbon piperidine-containing building block that can undergo condensation and cyclization. A more feasible approach is a sequential one-pot reaction where 2-aminothiophenol is first converted to an intermediate, which then reacts in situ with piperidine. For example, an efficient one-pot strategy has been demonstrated for the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. nih.gov While not directly applicable, the principle of generating a reactive benzothiazole precursor in the same pot before adding the amine is a key strategy for enhancing efficiency.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also offer a pathway to complex molecules from simple precursors. The synthesis of the benzothiazole ring itself from 2-aminothiophenol and a carbonyl compound is a form of condensation-cyclization cascade. mdpi.com

Functionalization and Derivatization of the Benzthiazole Moiety

Once the core scaffold of this compound is assembled, the benzothiazole ring offers sites for further functionalization to modulate its chemical and biological properties. The primary methods for this are electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The benzene (B151609) ring of the benzothiazole system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the electron-donating and -withdrawing nature of the fused thiazole (B1198619) ring. The substitution pattern can be complex, but reactions such as nitration, halogenation, and Friedel-Crafts acylation are feasible. These reactions typically require strong acidic conditions. The introduction of substituents like nitro or halogen groups provides a chemical handle for further transformations, such as reduction to an amino group or participation in cross-coupling reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring

| Reaction | Electrophile Source | Typical Conditions | Potential Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C to rt | Mono- or di-nitro derivatives (e.g., at C4, C6) |

| Bromination | Br₂/FeBr₃ or NBS | Varies | Mono- or poly-bromo derivatives |

| Chlorination | Cl₂/AlCl₃ or SO₂Cl₂ | Varies | Mono- or poly-chloro derivatives |

| Acylation | Acyl chloride/AlCl₃ | Anhydrous solvent | Acylated benzothiazole derivatives |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. researchgate.net For these reactions to be applied to the this compound scaffold, a halide or triflate group is typically required on the benzothiazole ring. This "handle" can be installed via electrophilic halogenation as described above.

Alternatively, modern methods involving the direct C-H activation of the benzothiazole ring have emerged. rsc.orgnih.gov These methods bypass the need for pre-functionalization, offering a more atom-economical route to derivatization. Palladium catalysts can mediate the coupling of C-H bonds on the benzothiazole ring with various partners, such as aryl halides, thiophenes, and other heterocycles. rsc.orgnih.govresearchgate.net

Table 3: Examples of Palladium-Catalyzed Cross-Coupling for Derivatization

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Introduction of new aryl groups |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Introduction of vinyl groups |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Introduction of amino groups |

| C-H Arylation | Aryl halide | Pd(OAc)₂, Ag₂CO₃ | Direct introduction of aryl groups without pre-functionalization researchgate.net |

Functionalization and Derivatization of the Piperidine Ring

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for creating a diverse range of analogs.

N-Alkylation is typically achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction, driving the substitution forward. Reductive amination offers an alternative route, where the piperidine nitrogen reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. sciencemadness.org The choice of solvent is critical, with polar aprotic solvents like 1,2-dichloroethane or acetonitrile (B52724) often being employed. sciencemadness.org

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are generally high-yielding and proceed under mild conditions. The presence of a non-nucleophilic base is often required to scavenge the acid byproduct. This method allows for the introduction of various acyl groups, thereby modifying the electronic and steric properties of the molecule.

| Reaction Type | Reagents | Typical Conditions |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Polar aprotic solvent, room temp. to reflux |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Dichloroethane, room temperature |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Triethylamine) | Aprotic solvent, 0°C to room temp. |

Functional Group Interconversions on the Piperidine Ring

While the parent this compound has an unsubstituted piperidine ring, derivatization strategies can introduce functional groups that can be further manipulated. Functional group interconversions (FGIs) are a cornerstone of medicinal chemistry, enabling fine-tuning of a molecule's properties. For instance, if a hydroxyl-substituted analog were synthesized, the hydroxyl group could be oxidized to a ketone. An ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide. Rhodium-catalyzed C-H functionalization techniques have been developed for piperidines, allowing for the site-selective introduction of functional groups at the C2, C3, or C4 positions, which can then undergo further transformations. nih.gov

Synthesis of Stereoisomers and Chiral Resolution Techniques

The core structure of this compound is achiral. However, the introduction of substituents on the piperidine ring during derivatization can create one or more chiral centers, resulting in a mixture of stereoisomers. The separation and characterization of these stereoisomers are critical, as different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. rsc.org

Several methods are available for resolving racemic mixtures:

Diastereomeric Salt Formation : This classical method involves reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid like N-acetyl-L-leucine) to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent. google.com

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. nih.gov Derivatized cellulose-based CSPs are commonly used for this purpose, allowing for the effective resolution of enantiomers under normal or reversed-phase conditions. nih.gov

Asymmetric Synthesis : To avoid the need for resolution, asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved using chiral catalysts or auxiliaries. For piperidine derivatives, kinetic resolution using a chiral base system can be employed to selectively deprotonate and functionalize one enantiomer from a racemic mixture, yielding enantioenriched products. whiterose.ac.uk

Solid-Phase Synthesis and Combinatorial Library Generation of Analogs

Solid-phase synthesis (SPS) is a highly efficient method for producing large numbers of compounds for biological screening. This technique simplifies the purification process, as excess reagents and byproducts can be washed away from the product, which remains attached to an insoluble resin. researchgate.net

In the context of this compound analogs, a suitable piperidine or benzothiazole precursor can be anchored to a solid support. For example, 2-aminobenzenethiol can be bound through its thiol group to a resin like 2-chlorotrityl chloride resin. researchgate.net The immobilized precursor is then subjected to a series of reactions to build the final molecule. For instance, the anchored 2-aminobenzenethiol can be acylated with a piperidine-4-carboxylic acid derivative, followed by cleavage from the resin and cyclization to form the benzothiazole ring. researchgate.net

This approach is particularly well-suited for generating combinatorial libraries. By using a variety of building blocks at each synthetic step (e.g., different substituted piperidine carboxylic acids or various acylating/alkylating agents for the piperidine nitrogen), a large and diverse library of analogs can be rapidly synthesized. nih.govrsc.org This strategy facilitates the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule. rsc.org

Green Chemistry Approaches in this compound Synthesis

The most common method for benzothiazole synthesis is the condensation of a 2-aminobenzenethiol with a carbonyl compound, in this case, a piperidine-4-carboxylic acid derivative. mdpi.com Green innovations for this transformation include:

Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally friendly solvents like water or ethanol. researchgate.netrsc.org

Solvent-Free Reactions : Performing reactions without a solvent, often on a solid phase or by grinding reagents together, which reduces waste and simplifies purification. nih.govresearchgate.net For example, the reaction between 2-aminothiophenol and benzoic acid derivatives can proceed efficiently using molecular iodine in a solvent-free, solid-phase reaction. nih.gov

Catalysis : Employing efficient and recyclable catalysts to reduce reaction times and temperatures. A mixture of H₂O₂/HCl in ethanol can serve as an effective catalyst system at room temperature. researchgate.net

Alternative Energy Sources : Using microwave irradiation can dramatically shorten reaction times compared to conventional heating. researchgate.net

These green methodologies offer pathways to synthesize this compound and its derivatives that are not only efficient but also sustainable and cost-effective. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Investigations of 4 Benzthiazole 2 Carbonyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Benzthiazole-2-carbonyl)piperidine, these methods would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences

A conformational analysis would involve rotating the rotatable bonds, specifically the bond between the carbonyl carbon and the piperidine (B6355638) ring, and the bond between the carbonyl carbon and the benzothiazole (B30560) ring. By calculating the energy of each resulting conformation, a potential energy surface can be generated, identifying the global and local energy minima which correspond to the most stable and populated conformations of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. mdpi.com For benzothiazole derivatives, the distribution of HOMO and LUMO orbitals is often localized on the benzothiazole ring system, indicating its importance in potential chemical transformations. An FMO analysis of this compound would map these orbitals and calculate the energy gap, providing valuable information for predicting its behavior in chemical reactions. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to further characterize its reactivity. mdpi.com

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

In a molecular docking study of this compound, the compound would be treated as a "ligand" and docked into the binding site of a "receptor," typically a protein of therapeutic interest. Studies on related benzothiazole and piperidine-containing compounds have shown that they can form a variety of interactions with protein targets, including:

Hydrogen Bonds: The carbonyl oxygen and the nitrogen atom in the benzothiazole ring are potential hydrogen bond acceptors, while the N-H group of the piperidine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic benzothiazole ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The flat, aromatic benzothiazole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

By predicting the binding mode, molecular docking can provide hypotheses about the mechanism of action of a compound and guide the design of more potent derivatives.

Virtual Screening of Compound Libraries for Related Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold could be used as a query in a virtual screening campaign to identify other molecules with similar structural features that might bind to the same target. Conversely, this scaffold could be identified as a "hit" from a virtual screen of a large chemical library against a specific biological target. This approach accelerates the drug discovery process by prioritizing a smaller number of promising compounds for further experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or in complex with a protein, would offer insights that are not available from static models.

An MD simulation of the free ligand in a solvent (like water) would allow for a more thorough exploration of its conformational landscape, revealing the flexibility of the molecule and the transitions between different stable conformations.

When a ligand-protein complex from a docking study is subjected to an MD simulation, the stability of the predicted binding mode can be assessed. The simulation would show how the ligand and the protein adjust to each other's presence, and whether the key interactions observed in the docking pose are maintained over time. Analysis of the MD trajectory can provide information on the flexibility of different parts of the ligand and the protein, and can be used to calculate the binding free energy, which is a more accurate measure of the affinity of the ligand for the protein than the scoring functions used in molecular docking.

Analysis of Ligand Stability within Target Binding Pockets

The stability of a ligand within the binding pocket of a biological target is paramount for its therapeutic efficacy. Molecular dynamics (MD) simulations are a powerful computational tool to assess this stability by simulating the dynamic behavior of the protein-ligand complex over time. nih.gov For this compound, while specific MD simulation data is not publicly available, we can infer its likely binding behavior based on studies of analogous benzothiazole and piperidine-containing molecules. biointerfaceresearch.comnih.gov

The key interactions governing the stability of this compound within a hypothetical binding pocket would likely involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. The benzothiazole moiety, with its aromatic nature, can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding site. nih.gov The nitrogen and sulfur atoms of the benzothiazole ring, along with the carbonyl oxygen, can act as hydrogen bond acceptors, forming interactions with donor residues like serine, threonine, and lysine. nih.gov The piperidine ring, depending on its conformation (chair or boat), can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine. mdpi.com

Table 1: Potential Intermolecular Interactions of this compound in a Target Binding Pocket

| Structural Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Benzothiazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Benzothiazole Nitrogen/Sulfur | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Piperidine Ring | Hydrophobic Interactions | Valine, Leucine, Isoleucine, Alanine |

| Piperidine Nitrogen | Hydrogen Bond Acceptor/Donor (if protonated) | Aspartate, Glutamate / Asparagine, Glutamine |

Investigation of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. nih.gov This can lead to more selective and safer therapeutic agents. Benzothiazole derivatives have been identified as potential allosteric modulators of various receptors, including the glucocorticoid receptor. nih.gov

For this compound, its potential as an allosteric modulator would be investigated through computational methods such as molecular docking to predicted allosteric sites and MD simulations to understand the conformational changes induced upon binding. The binding of an allosteric modulator can induce a conformational shift in the protein that alters the affinity of the orthosteric ligand or the efficacy of receptor signaling. researchgate.net

Computational studies on analogous systems have shown that allosteric inhibitors can stabilize an inactive conformation of the target protein. researchgate.net In the case of this compound, its binding to a putative allosteric pocket could be driven by a combination of the interactions described in the previous section. MD simulations would be instrumental in revealing how these interactions translate into a functional modulation of the receptor, for instance, by altering the dynamics of a key loop region or the orientation of critical residues in the orthosteric site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of novel compounds and the rational design of more potent analogs.

Development of 2D and 3D QSAR Models for Analog Series

The development of a robust QSAR model for a series of this compound analogs would involve the calculation of a wide range of molecular descriptors. researchgate.net

2D-QSAR: This approach utilizes descriptors derived from the 2D representation of the molecules, such as topological indices, constitutional descriptors (e.g., molecular weight, number of rotatable bonds), and physicochemical properties (e.g., logP, molar refractivity). nih.gov

3D-QSAR: This method considers the 3D conformation of the molecules and employs fields-based descriptors, such as steric (Comparative Molecular Field Analysis - CoMFA) and electrostatic (Comparative Molecular Similarity Indices Analysis - CoMSIA) fields. thaiscience.info

A hypothetical QSAR study on a series of this compound analogs could reveal the key structural features influencing their biological activity. For instance, the model might indicate that electron-withdrawing substituents on the benzothiazole ring and bulky hydrophobic groups on the piperidine nitrogen enhance activity.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound ID | R1 (on Benzothiazole) | R2 (on Piperidine) | LogP | Molecular Weight | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | H | H | 2.5 | 258.34 | 5.2 |

| 2 | 6-Cl | H | 3.2 | 292.78 | 2.1 |

| 3 | 6-OCH3 | H | 2.3 | 288.37 | 7.8 |

| 4 | H | 4-CH3 | 3.0 | 272.37 | 4.5 |

| 5 | 6-Cl | 4-CH3 | 3.7 | 306.81 | 1.5 |

| 6 | H | 1-Benzyl | 4.8 | 348.46 | 0.8 |

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. thaiscience.info For a series of active this compound analogs, a pharmacophore model could be generated to guide the design of new compounds with improved potency.

Based on the structure of this compound and findings from related benzothiazole derivatives, a hypothetical pharmacophore model would likely include: researchgate.net

An aromatic ring feature corresponding to the benzothiazole moiety.

One or two hydrogen bond acceptor features from the benzothiazole nitrogen and the carbonyl oxygen.

A hydrophobic feature associated with the piperidine ring.

A potential hydrogen bond donor feature if the piperidine nitrogen is protonated.

This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel scaffolds that match the required features, or to guide the modification of the existing scaffold to better fit the pharmacophore. researchgate.net

Table 3: Key Pharmacophoric Features for this compound Analogs

| Pharmacophoric Feature | Corresponding Chemical Group | Importance in Binding |

|---|---|---|

| Aromatic Ring (AR) | Benzothiazole nucleus | π-stacking interactions with aromatic residues. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Benzothiazole nitrogen | Formation of hydrogen bonds with donor residues. |

| Hydrophobic (HY) | Piperidine ring | van der Waals interactions with nonpolar pockets. |

| Hydrogen Bond Donor (HBD) | Protonated piperidine nitrogen | Potential for hydrogen bonding with acceptor residues. |

In Silico ADME Prediction (Animal Models Only)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage. nih.gov

Computational Prediction of Metabolic Pathways in Pre-clinical Species

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. researchgate.net For this compound, the primary metabolic transformations in preclinical species like rodents are likely to involve oxidation, hydroxylation, and conjugation reactions, primarily mediated by cytochrome P450 enzymes. researchgate.net

Potential metabolic pathways for this compound include:

Hydroxylation of the benzothiazole ring: The aromatic ring is susceptible to hydroxylation at various positions.

Oxidation of the piperidine ring: The piperidine ring can undergo hydroxylation or N-dealkylation if substituted.

Reduction of the carbonyl group: The ketone can be reduced to a secondary alcohol.

Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

Table 4: Predicted Metabolic Pathways for this compound in Animal Models

| Metabolic Reaction | Enzyme Family | Potential Metabolite |

|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxy-benzothiazole derivative |

| Aliphatic Hydroxylation | Cytochrome P450 | Hydroxy-piperidine derivative |

| Carbonyl Reduction | Carbonyl Reductases | Secondary alcohol derivative |

| N-dealkylation (if N-substituted) | Cytochrome P450 | Des-alkyl piperidine derivative |

| Glucuronidation | UGTs | Glucuronide conjugate of hydroxylated metabolites |

| Sulfation | SULTs | Sulfate conjugate of hydroxylated metabolites |

Theoretical Permeability and Distribution Profiling in Non-human Systems

The permeability and distribution of a compound are critical components of its absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its potential bioavailability and efficacy. In silico models are frequently employed to predict these properties for new chemical entities based on their structure. For derivatives of benzothiazole, these predictions are crucial in early-stage drug development.

Computational studies on a range of benzothiazole derivatives have shown that these compounds generally exhibit favorable drug-like properties. For instance, in silico ADME predictions for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives revealed that most compounds had a predicted absorption of over 70%. nih.gov Similarly, studies on other benzothiazole derivatives often show compliance with Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.netveterinaria.org The piperidine moiety, a common scaffold in approved drugs, generally contributes to favorable pharmacokinetic properties. mdpi.com

The theoretical permeability and distribution parameters for compounds structurally related to this compound can be summarized based on computational evaluations of similar benzothiazole series. These studies utilize various software and algorithms to calculate key descriptors.

Table 1: Representative In Silico ADME Predictions for a Series of Benzothiazole Analogs

| Compound Series | Molecular Weight (g/mol) | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (nm/sec) | Predicted Human Oral Absorption (%) |

|---|---|---|---|---|---|

| Benzothiazole Thiazolidine-2,4-diones orange.com | 350 - 550 | 2.5 - 5.0 | -4.0 to -6.0 | <25 (poor) to >500 (great) | >80 |

| 2-Hydroxy Benzothiazole-1,3,4-oxadiazoles nih.gov | 300 - 400 | 2.0 - 4.5 | -3.5 to -5.5 | Not Reported | >70 |

| Benzothiazole-fused 1,3,4-Oxadiazoles veterinaria.org | 300 - 500 | <5.0 (most analogs) | Not Reported | Good (inferred from logP) | High (predicted) |

Note: The data presented are representative ranges for series of analogous compounds and not for this compound itself.

Based on these related studies, it is predicted that this compound would exhibit moderate to high oral absorption and good membrane permeability, falling within the drug-like chemical space.

Machine Learning and Artificial Intelligence Applications in Compound Discovery and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a common machine learning technique used in this context. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For benzothiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict various activities, including anticancer and antimicrobial effects. researchgate.netnih.govthaiscience.info These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of novel, unsynthesized compounds.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to benzothiazole derivatives to understand the structural requirements for potent biological activity. thaiscience.infoijpsr.com These models provide 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity, thereby guiding the optimization of lead compounds. nih.gov

Table 2: Example of a 3D-QSAR Study on Benzothiazole Derivatives as p56lck Inhibitors

| Model Type | Cross-Validated Coefficient (q²) | Correlation Coefficient (r²) | Key Findings |

|---|---|---|---|

| CoMFA thaiscience.info | 0.733 | 0.966 | Identified key steric and electrostatic fields influencing inhibitor potency. |

| CoMSIA thaiscience.info | 0.738 | 0.956 | Provided insights into the role of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. |

Note: This table summarizes findings from a study on a series of benzothiazole derivatives, illustrating the application of machine learning techniques to this class of compounds.

These AI and ML approaches allow researchers to virtually screen and optimize large numbers of potential derivatives of a core scaffold like this compound, prioritizing the most promising candidates for synthesis and experimental testing.

Structure Activity Relationship Sar Studies of 4 Benzthiazole 2 Carbonyl Piperidine Analogs

Impact of Benzthiazole Substitutions on Biological Activity and Specificity

The benzthiazole ring is a crucial component for the biological activity of this class of compounds. Modifications to this bicyclic system, including the introduction of various substituents, have been shown to significantly modulate potency and selectivity.

The electronic properties of substituents on the benzthiazole ring play a pivotal role in determining the biological activity of 4-(Benzthiazole-2-carbonyl)piperidine analogs. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the molecule's interaction with its target, often through modification of its electronic distribution and ability to form key interactions such as hydrogen bonds and hydrophobic contacts.

For instance, in a series of benzothiazole-hydrazone analogs, it was observed that the nature of the substituent on a phenyl ring attached to the benzothiazole (B30560) core dictated the type of antimicrobial activity. nih.gov Analogs bearing electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) generally exhibited increased antibacterial activity. nih.gov Conversely, compounds with electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) tended to show enhanced antifungal activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of 2-substituted benzothiazole derivatives with anticancer activity further underscore the importance of electronic effects. One model indicated that a negative contribution from the electronegativity descriptor (DeltaEpsilonC) on an aryl ring substituent at the 2-position of the benzothiazole was favorable for activity. This suggests that the presence of electron-withdrawing groups like halogens or nitro groups on an appended aryl ring could enhance the anticancer potential of the benzothiazole scaffold. chula.ac.th

The following table summarizes the general trend observed for substitutions on a phenyl ring connected to the benzothiazole moiety in a series of antimicrobial agents. nih.gov

| Substituent Type | Position | Observed Activity Trend |

| Electron-Donating (e.g., -OH, -OCH3) | Phenyl Ring | Increased Antibacterial Activity |

| Electron-Withdrawing (e.g., -Cl, -NO2, -F, -Br) | Phenyl Ring | Increased Antifungal Activity |

The position of substituents on the benzthiazole ring, as well as their size (steric effects), can significantly impact biological activity. In a study of 2-styryl benzothiazolium salts with antimicrobial properties, it was found that substituents at positions 5 and 6 of the benzothiazole ring did not lead to a significant increase in biological activity, suggesting that modifications at these positions are not well-tolerated for this particular class of compounds and their antimicrobial action. researchgate.net

Steric bulk can also be a determining factor. For a series of benzothiazole-based inhibitors of the molecular chaperone Hsp90, the introduction of substituents on the benzothiazole ring was explored. While the core scaffold in these studies was a 2,6-disubstituted benzothiazole, the principles of steric hindrance are broadly applicable. The precise fit of the substituted benzothiazole within the binding pocket of the target protein is essential for potent inhibition.

Role of the Piperidine (B6355638) Ring Substitutions and Nitrogen Functionalization

The nitrogen atom of the piperidine ring is a key site for functionalization, and the nature of the N-substituent can drastically alter the compound's affinity and selectivity for its biological target. In a series of fatty acid amide hydrolase (FAAH) inhibitors based on a benzothiazole scaffold, the piperidine ring and a sulfonyl group attached to its nitrogen were identified as crucial for activity. acs.org

Further SAR studies on benzothiazole-phenyl analogs as dual inhibitors of FAAH and soluble epoxide hydrolase (sEH) highlighted the importance of an N-sulfonyl group on the piperidine ring. nih.gov Various substituted benzenesulfonyl chlorides were coupled to the piperidine nitrogen, and it was found that strong nonpolar electron-withdrawing groups in the ortho and/or para positions of the phenylsulfonyl moiety were well-tolerated and led to potent dual inhibitors. nih.gov For example, an analog with a 2-trifluoromethylphenyl)sulfonyl group at the piperidine nitrogen was found to be a highly potent inhibitor of both FAAH and sEH. nih.gov

The table below illustrates the impact of different N-benzenesulfonyl substituents on the inhibitory activity of a series of benzothiazole-phenyl-piperidine-4-carboxamides against human FAAH and sEH. nih.gov

| N-Benzenesulfonyl Substituent | FAAH IC50 (nM) | sEH IC50 (nM) |

| 2-(trifluoromethyl)phenyl | 9.7 | 3.1 |

| 2-cyanophenyl | - | - |

| 4-(trifluoromethyl)phenyl | - | - |

| 4-nitrophenyl | - | - |

| 2-chloro-4-fluorophenyl | - | - |

Note: Specific IC50 values for all compounds were not provided in the source material.

Substitutions on the carbon atoms of the piperidine ring can influence the molecule's conformation and its interactions with the target protein. In a study of benzothiazole-based Hsp90 inhibitors, a 4-aminomethyl-piperidine substituent was found to be less potent than a 4-aminopiperidine (B84694) substituent. mdpi.com This suggests that the distance between the basic nitrogen center and the aromatic ring system, which is influenced by substitutions on the piperidine ring, is a critical parameter for activity. mdpi.com

For a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) designed as steroid-5α-reductase inhibitors, various bulky substituents were introduced at the 4-position of the piperidine ring, demonstrating that this position is amenable to significant structural modifications that can modulate inhibitory potency and selectivity between different isozymes of the target enzyme. nih.gov

Significance of the Carbonyl Linker on Molecular Interactions

The carbonyl group linking the benzthiazole and piperidine rings is a key structural feature that often participates in crucial hydrogen bonding interactions with the biological target. In the context of FAAH inhibitors, molecular modeling studies have suggested that compounds containing a carbonyl group may act as transition-state analogs. acs.org The carbonyl oxygen can form putative hydrogen bonds with catalytic residues in the enzyme's active site, mimicking the charge distribution of the tetrahedral transition state of the substrate hydrolysis. acs.org This interaction is often a critical determinant of the inhibitor's potency. The rigidity and planarity conferred by the carbonyl group also help to orient the benzthiazole and piperidine moieties in a conformation that is optimal for binding to the target.

Conformational Flexibility and Rotational Barriers

The rotation around the benzothiazole-carbonyl bond can be influenced by the electronic nature of substituents on the benzothiazole ring. nih.gov Electron-withdrawing groups may increase the double bond character of this bond through resonance, thereby increasing the rotational barrier. Conversely, electron-donating groups might lower this barrier. Computational studies, such as those employing density functional theory (DFT), can provide insights into these rotational energy barriers. ugm.ac.idmdpi.com

The piperidine ring itself typically exists in a chair conformation to minimize steric strain. nih.gov The orientation of the benzothiazole-carbonyl substituent on the piperidine ring (axial vs. equatorial) is a key conformational aspect. For 4-substituted piperidines, the equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. nih.gov However, the specific substitution pattern and the presence of intramolecular interactions can shift this equilibrium. nih.govnih.gov The flexibility of the piperidine ring and the rotational freedom of the substituent create a range of possible conformations that can be explored to optimize binding to a target protein.

Hydrogen Bonding and Dipole-Dipole Interactions

Hydrogen bonding and dipole-dipole interactions are fundamental to molecular recognition at the active site of a biological target. The this compound scaffold possesses several sites capable of engaging in these interactions. The nitrogen atom within the benzothiazole ring and the carbonyl oxygen are potential hydrogen bond acceptors. The piperidine nitrogen, depending on its substitution and protonation state, can act as a hydrogen bond donor or acceptor.

The ability to form hydrogen bonds is often a critical factor for the biological activity of benzothiazole derivatives. researchgate.net The introduction of substituents on either the benzothiazole or piperidine rings can introduce additional hydrogen bond donors and acceptors, or sterically hinder existing ones. For example, adding a hydroxyl or amino group to the benzothiazole ring would introduce a hydrogen bond donor, potentially leading to new interactions with a target protein.

Stereochemical Implications in SAR and Biological Response

When chirality is introduced into the this compound scaffold, for instance, by substitution on the piperidine ring, the resulting enantiomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and one enantiomer may fit into the binding site more favorably than the other.

The specific stereochemistry of substituents on the piperidine ring can dictate the preferred conformation of the ring and the spatial orientation of the benzothiazole-carbonyl moiety. This, in turn, affects how the molecule presents its key interacting groups to the target. For example, an axial substituent on the piperidine ring will position the rest of the molecule differently in space compared to an equatorial substituent, which can have a profound impact on binding affinity and efficacy.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with similar biological activity to a known active compound. uniroma1.itbhsai.org This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For this compound analogs, scaffold hopping could involve replacing the benzothiazole or piperidine ring with other heterocyclic systems that maintain the key pharmacophoric features. For instance, the benzothiazole ring could be replaced by other bicyclic aromatic systems like benzimidazole (B57391) or indazole, while the piperidine ring could be substituted with other saturated heterocycles such as piperazine (B1678402) or morpholine. nih.govdundee.ac.uknih.gov

Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.com In the context of this compound analogs, classic bioisosteric replacements could include substituting a hydroxyl group with an amino or methoxy group, or replacing a phenyl ring with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.comresearchgate.net Non-classical bioisosteres, which may not have the same number of atoms but produce similar biological effects, can also be explored. princeton.edubaranlab.org For example, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability and cell permeability.

A hypothetical example of applying these strategies is presented in the table below:

| Original Moiety | Scaffold Hop/Bioisostere | Rationale |

| Benzothiazole | Benzimidazole | Maintain aromatic and hydrogen bonding features, potentially alter metabolic profile. |

| Piperidine | Piperazine | Introduce an additional nitrogen for potential hydrogen bonding or salt formation to improve solubility. researchgate.net |

| Carbonyl Linker | Sulfonamide | Alter bond angles and electronic properties, potentially improving metabolic stability. |

| Phenyl (substituent) | Pyridyl | Introduce a nitrogen atom to act as a hydrogen bond acceptor and potentially improve solubility. |

Multi-Parameter Optimization (MPO) in Analog Design

Modern drug discovery requires a holistic approach where multiple properties of a compound are optimized simultaneously. optibrium.cominternational-pharma.com This is known as multi-parameter optimization (MPO). The goal of MPO is to achieve a balance between potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety. optibrium.combenthamscience.com

For this compound analogs, an MPO approach would involve evaluating and optimizing several parameters in parallel. nih.gov For example, while medicinal chemists might be focused on improving the binding affinity of an analog to its target, they must also consider its solubility, metabolic stability, and potential off-target effects.

Desirability functions are often used in MPO to score and rank compounds based on how well they meet the various predefined criteria. international-pharma.com For instance, a desirable compound might have high potency (e.g., IC50 < 10 nM), good aqueous solubility (> 50 µg/mL), low clearance in liver microsomes, and no significant inhibition of key cytochrome P450 enzymes.

The table below illustrates a hypothetical MPO assessment for a series of analogs:

| Compound | Potency (IC50, nM) | Solubility (µg/mL) | Metabolic Stability (t½, min) | MPO Score (0-1) |

| Parent | 50 | 20 | 15 | 0.4 |

| Analog A | 15 | 60 | 30 | 0.8 |

| Analog B | 5 | 5 | 10 | 0.5 |

| Analog C | 100 | 100 | 60 | 0.6 |

In this example, Analog A would be prioritized for further development due to its superior balance of properties as reflected by its high MPO score.

Biochemical and Pharmacological Characterization of 4 Benzthiazole 2 Carbonyl Piperidine Pre Clinical Mechanistic Focus

Enzyme Inhibition and Activation Profiling

To understand the therapeutic potential of 4-(Benzthiazole-2-carbonyl)piperidine, a thorough investigation of its effects on various enzymes would be required. This would involve screening the compound against a panel of enzymes to identify any inhibitory or activating properties.

Investigation of Specific Enzyme Targets (e.g., Kinases, Proteases, Hydrolases)

Benzothiazole (B30560) derivatives have been noted for their diverse biological activities, which often stem from their ability to interact with key enzymes. For instance, various substituted benzothiazoles have been explored as potential inhibitors of enzymes implicated in a range of diseases. A comprehensive profiling of this compound would involve assays against key enzyme families such as:

Kinases: A broad panel of protein kinases would be screened to determine if the compound affects cellular signaling pathways regulated by phosphorylation.

Proteases: Evaluation against proteases like matrix metalloproteinases (MMPs) or caspases could indicate potential applications in inflammatory diseases or cancer.

Hydrolases: Screening against hydrolases such as acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), or soluble epoxide hydrolase (sEH) could reveal its potential in neurodegenerative disorders or pain and inflammation.

Without experimental data, it is not possible to specify which, if any, of these enzymes are targeted by this compound.

Determination of Inhibition Constants (IC50, Ki) and Mechanism of Inhibition

Once a specific enzyme target is identified, further studies would be necessary to quantify the potency and understand the mechanism of interaction.

IC50 and Ki Values: Dose-response studies would be conducted to determine the half-maximal inhibitory concentration (IC50). Subsequently, kinetic studies would be performed to calculate the inhibition constant (Ki), providing a more precise measure of potency.

Mechanism of Inhibition: Further enzymatic assays would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information is critical for understanding how the compound interacts with the enzyme and for guiding further drug development.

Currently, there are no published IC50 or Ki values for the interaction of this compound with any specific enzyme.

Receptor Binding and Modulation Studies

The interaction of this compound with various cell surface and nuclear receptors would also be a key area of investigation. The piperidine (B6355638) moiety, in particular, is a common scaffold in many receptor ligands.

Radioligand Binding Assays for Receptor Subtype Selectivity

To identify receptor targets, radioligand binding assays would be employed. This technique would assess the ability of this compound to displace a known radiolabeled ligand from a specific receptor. A comprehensive screening would include a wide range of receptors, such as:

G-protein coupled receptors (GPCRs)

Ligand-gated ion channels

Nuclear receptors

The results of these assays would provide affinity constants (Ki) and reveal the selectivity of the compound for different receptor subtypes. No such binding data is currently available for this compound.

Functional Assays for Agonist, Antagonist, or Allosteric Modulator Activity

Following the identification of a receptor target from binding assays, functional assays would be necessary to determine the nature of the interaction. These assays would measure the biological response following receptor binding and would classify this compound as:

Agonist: A compound that binds to and activates a receptor.

Antagonist: A compound that binds to a receptor but does not activate it, thereby blocking the action of an agonist.

Allosteric Modulator: A compound that binds to a site on the receptor distinct from the primary binding site, modifying the receptor's response to an agonist.

Without these functional studies, the pharmacological effect of this compound at any potential receptor target remains unknown.

Cellular Signaling Pathway Analysis

To understand the downstream consequences of enzyme inhibition or receptor modulation, the effect of this compound on intracellular signaling pathways would need to be analyzed. This could involve techniques such as Western blotting, reporter gene assays, or phospho-protein arrays to measure changes in the levels or activation state of key signaling molecules. For example, if the compound were found to inhibit a particular kinase, studies would then focus on the specific pathway regulated by that kinase. There is currently no information on the effects of this compound on any cellular signaling pathways.

Investigation of Intracellular Calcium Mobilization

Currently, there is a lack of specific published research investigating the direct effects of this compound on intracellular calcium mobilization. While studies on other heterocyclic compounds have explored their impact on calcium signaling, dedicated analysis of this particular benzothiazole derivative is not available in the current scientific literature. The mobilization of intracellular calcium is a critical signaling mechanism involved in numerous cellular processes, and its modulation by a compound can have significant physiological effects. In general, such investigations would typically involve treating relevant cell lines with the compound and measuring changes in intracellular calcium concentrations using fluorescent indicators. These experiments would help determine if the compound acts on intracellular calcium stores, such as the endoplasmic reticulum, or influences calcium influx across the plasma membrane.

cAMP/cGMP Modulation and Adenylyl Cyclase Activity

There is no specific data available from preclinical studies on the modulation of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) levels by this compound. The activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis, has not been directly assessed in the presence of this compound. Research into these signaling pathways is crucial as they regulate a wide array of cellular functions. Future studies would be necessary to determine if this compound interacts with G-protein coupled receptors or other signaling molecules that influence the activity of adenylyl or guanylyl cyclase, thereby altering intracellular levels of these important second messengers.

MAPK/Akt Pathway Activation or Inhibition

The specific impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways has not been characterized in published literature. These pathways are central to cell proliferation, survival, and differentiation. For instance, a study on a different benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), demonstrated that it could induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway. nih.gov However, it is important to note that these findings cannot be directly extrapolated to this compound due to structural differences. A thorough investigation would be required to elucidate whether this specific compound activates or inhibits key proteins within the MAPK and Akt cascades in various cell types.

Gene Expression and Proteomic Profiling in In Vitro Systems

Transcriptomic Analysis (RNA-Seq) of Compound-Treated Cells

No transcriptomic data, such as that generated by RNA-sequencing (RNA-Seq), is currently available for cells treated with this compound. Such an analysis would provide a comprehensive, unbiased view of the changes in gene expression induced by the compound. This would involve treating cultured cells with the compound and sequencing the RNA to quantify the expression levels of thousands of genes. The resulting data would be invaluable for identifying the cellular pathways and biological processes affected by this compound, offering insights into its mechanism of action.

Proteomic Identification of Downstream Targets

There are no published proteomic studies that have identified the downstream protein targets of this compound. Proteomic approaches, such as mass spectrometry-based techniques, would enable the identification and quantification of proteins whose expression levels or post-translational modifications are altered upon compound treatment. This would complement transcriptomic data by providing a more direct understanding of the functional changes occurring within the cell and could help in identifying the specific proteins through which the compound exerts its effects.

Cellular Phenotypic Assays (Non-Cytotoxicity Focus)

Specific cellular phenotypic assays, excluding those focused on cytotoxicity, have not been reported for this compound. While some benzothiazole-piperazine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, non-cytotoxic phenotypic responses to this compound remain unexplored. nih.gov Such assays could investigate a range of cellular behaviors, including migration, invasion, differentiation, and morphological changes. The findings from these assays would be crucial for understanding the functional consequences of the molecular interactions of the compound within a cellular context.

Cell Migration and Invasion Assays (Mechanistic Insight)

While direct experimental data on the effect of this compound on cell migration and invasion are not available in the current scientific literature, studies on structurally related benzothiazole derivatives suggest potential activity in this area. For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to decrease the invasion and migration of colorectal cancer cells. frontiersin.org This suggests that the benzothiazole scaffold may be a key pharmacophore for inhibiting cancer cell motility.

Another study on a series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines, which share the thiazole ring system, found that several compounds with a piperazine (B1678402) moiety inhibited cell migration by over 50%. researchgate.net Although piperazine is distinct from the piperidine ring in the compound of interest, this finding points to the potential for nitrogen-containing heterocyclic rings attached to a thiazole core to influence cell migration. The mechanism for some antimigration thiazole derivatives has been linked to the inhibition of FSCN1, a protein involved in forming actin bundles that are crucial for cell motility. researchgate.net

It is important to note that these findings are for related but structurally different compounds. Therefore, dedicated studies, such as scratch assays or transwell migration assays, would be necessary to determine the specific effects of this compound on cell migration and invasion.

Table 1: Effects of Benzothiazole Analogs on Cell Migration This table is based on data for related benzothiazole compounds and does not represent data for this compound.

| Compound Class | Cell Line(s) | Assay Type | Observed Effect on Migration/Invasion | Reference |

| Benzothiazole Derivative | Colorectal Cancer Cells | Not Specified | Decrease in invasion and migration | frontiersin.org |

| Thiazole Pyrimidines | Breast Cancer (MDA-MB-231) | Scratch Assay | Inhibition of cell migration by over 50% for some derivatives | researchgate.net |

Cellular Differentiation and Proliferation Studies (Mechanistic Insight)

Specific data from cellular differentiation and proliferation studies for this compound are not currently published. However, the broader class of benzothiazole derivatives has been extensively investigated for its antiproliferative activities.

A variety of benzothiazole-piperazine derivatives have demonstrated cytotoxic activity against several human cancer cell lines, including hepatocellular, breast, and colorectal cancer. nih.govnih.gov For example, a series of benzothiazole-piperazine acetamide (B32628) analogs showed significant and selective cytotoxic profiles against human lung adenocarcinoma (A549) and glioma (C6) cell lines. bilecik.edu.tr Similarly, new benzothiazole-piperazine derivatives have been synthesized and evaluated for their cytotoxic effects on hepatocellular (Huh7) and breast (MCF-7) cancer cell lines. nih.gov

Furthermore, benzothiazole acylhydrazones have been studied for their anticancer activities against various cell lines, including rat brain glioma (C6), human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colorectal adenocarcinoma (HT-29). nih.gov Some of these compounds exhibited notable antiproliferative effects, with one derivative showing higher potency than the standard drug cisplatin (B142131) in inhibiting DNA synthesis in C6 cells. nih.gov

These studies suggest that the benzothiazole-piperidine/piperazine scaffold is a promising area for the development of antiproliferative agents. The precise mechanism of action can vary between derivatives, but often involves the induction of apoptosis or cell cycle arrest. bilecik.edu.trbilkent.edu.tr Without direct experimental evidence, the effect of this compound on cellular differentiation and proliferation remains speculative.

Table 2: Antiproliferative Activity of Benzothiazole-Piperazine/Piperidine Analogs This table presents data from studies on related benzothiazole compounds and not this compound.

| Compound Series | Cell Line(s) | Key Findings | Reference |

| Benzothiazole-piperazine acetamides | A549, C6 | Significant and selective cytotoxic activity | bilecik.edu.tr |

| Benzothiazole-piperazine derivatives | Huh7, MCF-7, HCT-116 | Active against all tested cancer cell lines | nih.govnih.gov |

| Benzothiazole acylhydrazones | A549, C6, MCF-7, HT-29 | Potent anticancer activity, with some compounds exceeding cisplatin's effect on DNA synthesis | nih.govnih.gov |

Autophagy and Apoptosis Pathway Modulation (Mechanistic Insight)

There is no direct evidence detailing the modulation of autophagy and apoptosis pathways by this compound. However, research on related benzothiazole and piperidine-containing compounds provides some mechanistic insights into how this molecule might behave.

Several studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, a novel benzothiazole derivative was found to induce apoptosis in colorectal tumor cells through a reactive oxygen species (ROS)–mitochondria-mediated apoptotic pathway. frontiersin.org Another class of compounds, 1,4-benzothiazine analogs, has also been shown to induce apoptosis in mouse thymocytes through a complex cascade involving caspase activation. nih.govnih.gov Furthermore, some benzothiazole-piperazine derivatives have been reported to induce apoptosis by causing cell cycle arrest at the subG1 phase. bilkent.edu.tr

The piperidine moiety, a core component of the subject compound, has also been implicated in the modulation of cell death pathways. Piperidine alkaloids have been shown to induce neural cell death via caspase-9 activation, while also triggering a protective autophagic response. nih.gov This suggests a complex interplay between apoptosis and autophagy that can be influenced by piperidine-containing structures.

Given these findings, it is plausible that this compound could modulate apoptosis and/or autophagy. However, specific studies are required to confirm this and to elucidate the precise signaling pathways involved.

Table 3: Modulation of Apoptosis and Autophagy by Related Compounds This table is based on findings for structurally related compounds and does not represent direct data for this compound.

| Compound Class | Cell Death Pathway(s) | Key Mechanistic Details | Reference |

| Benzothiazole Derivative | Apoptosis | ROS–mitochondria-mediated pathway | frontiersin.org |

| 1,4-Benzothiazine Analogs | Apoptosis | Caspase-8, -9, and -3 activation | nih.govnih.gov |

| Benzothiazole-piperazine Derivatives | Apoptosis | Cell cycle arrest at subG1 phase | bilkent.edu.tr |

| Piperidine Alkaloids | Apoptosis and Autophagy | Caspase-9 activation and induction of protective autophagy | nih.gov |

Investigation in Pre-clinical In Vivo Models (Mechanistic and Proof-of-Concept for Biological Activity)

Pharmacodynamic Biomarker Evaluation in Rodent Models

There is a lack of specific information regarding the evaluation of pharmacodynamic biomarkers for this compound in rodent models. Pharmacodynamic biomarkers are essential for understanding the dose- and time-dependent effects of a compound on its target and downstream pathways in a living system. For a compound with potential anticancer activity, such biomarkers could include changes in the levels of proteins involved in cell proliferation, apoptosis, or angiogenesis within tumor tissue following treatment. For instance, in a study of a dual sEH/FAAH inhibitor with a benzothiazole-phenyl structure, the pharmacodynamic effects were assessed through behavioral studies related to pain relief in rats, rather than molecular biomarker evaluation in tissues. nih.gov To properly evaluate the in vivo activity of this compound, future studies would need to identify and validate relevant pharmacodynamic biomarkers in appropriate rodent models.

Exploratory Studies in Zebrafish or C. elegans Models for Developmental or Behavioral Insights

No exploratory studies using zebrafish or C. elegans models have been specifically reported for this compound. However, these model organisms are increasingly used to assess the toxicity and biological activity of various chemical compounds, including those with benzothiazole and piperidine scaffolds.

The zebrafish model is well-suited for studying developmental toxicity and neurobehavioral effects due to the rapid external development and transparency of the embryos. nih.gov Studies on other chemicals have shown that exposure can lead to a range of effects, including mortality, malformations, and altered locomotor activity. nih.govmdpi.com Given that some piperidine-containing compounds have been shown to cause developmental defects in zebrafish embryos, researchgate.net it would be valuable to investigate the potential effects of this compound in this model.

Caenorhabditis elegans is another powerful model for toxicological studies, offering insights into lethality, growth, reproduction, and locomotion. nih.govresearchgate.netresearchgate.net The well-defined nervous system of C. elegans also makes it a useful tool for assessing neurobehavioral effects of compounds. nih.gov While no specific data exists for this compound, the C. elegans model has been used to evaluate the toxicity of a wide range of substances and could provide valuable preliminary data on the biological activity of this compound. semanticscholar.orgfda.gov

Analysis of Neurochemical Changes in Animal Brain Regions

Preclinical research into analogs of this compound suggests a significant potential for interaction with central nervous system targets, particularly monoamine neurotransmitter systems. The structural motif of a benzothiazole ring linked to a piperidine or piperazine moiety is common in compounds designed to modulate dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Studies on a series of benzothiazole analogues have identified compounds with high binding affinity for the dopamine D4 receptor (D4R). nih.gov These receptors are densely expressed in key brain regions associated with higher-order cognitive functions, including the prefrontal cortex and hippocampus. nih.govsemanticscholar.org The interaction of these compounds with D4Rs in these areas can modulate dopaminergic signaling, which plays a critical role in regulating cognition, attention, and decision-making processes. nih.gov The activity of such compounds at the D4 receptor suggests that this compound could similarly influence neurochemical pathways in these specific brain regions.

Furthermore, related benzothiazole-piperazine derivatives have been evaluated for their binding affinities across a range of dopamine and serotonin receptor subtypes. nih.gov This multi-target engagement can lead to complex neurochemical changes. For instance, antagonism or partial agonism at D2-like receptors (D2, D3, D4) combined with activity at serotonin receptors like 5-HT1A and 5-HT2A is a strategy employed in the development of treatments for neuropsychiatric disorders. nih.gov The binding profile of these analogs indicates that compounds like this compound may alter the balance of dopaminergic and serotonergic neurotransmission in various brain circuits.

| Analog Compound | Dopamine D2 | Dopamine D4 | Serotonin 5-HT1A | Serotonin 5-HT2A |

|---|---|---|---|---|

| Analog A | 150 | 6.5 | 250 | 80 |

| Analog B | 98 | 4.2 | 180 | 65 |

| Analog C | 210 | 8.9 | 310 | 110 |

This table presents illustrative data based on findings for analogous compounds to demonstrate typical receptor binding profiles. The specific affinities for this compound may vary.

Investigation of Metabolic Stability and Metabolite Identification in Pre-clinical Species

In vitro metabolic stability assays are routinely used in preclinical settings to predict the hepatic clearance of a compound in vivo. nuvisan.com These assays typically involve incubating the test compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and monitoring its disappearance over time. xenotech.com From this data, key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com

Studies on structurally related benzothiazole analogues have shown that these compounds can possess good metabolic stability. For example, a novel benzothiazole derivative, compound 16f, was found to be metabolically stable in both rat and human liver microsomes. nih.gov The stability of such compounds is often influenced by the specific substitutions on the benzothiazole and piperidine rings. nih.gov Compounds with higher stability are less susceptible to first-pass metabolism in the liver, which can lead to improved oral bioavailability.

| Analog Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |

|---|---|---|---|

| Analog X | > 60 | < 10 | Low |

| Analog Y | 25 | 45 | Moderate |

| Analog Z | 8 | 150 | High |

This table provides representative data illustrating the range of metabolic stability observed for analogous compounds. The specific values for this compound would require direct experimental determination.

Identifying the major metabolites of a drug candidate is crucial for understanding its complete pharmacological and toxicological profile. nih.gov For compounds containing a piperidine ring, metabolism is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being frequently involved. nih.govnih.gov

Common metabolic pathways for piperidine-containing structures include Phase I oxidation reactions. acs.org Based on studies of similar molecules, the primary routes of metabolism for this compound in preclinical species are predicted to involve:

Piperidine Ring Hydroxylation: Oxidation of the piperidine ring to form one or more hydroxylated metabolites. This is a common metabolic fate for alicyclic amine structures. acs.org

N-Dealkylation: If the piperidine nitrogen is substituted (which it is not in the parent compound), N-dealkylation would be a likely pathway. nih.gov

Benzothiazole Ring Oxidation: The benzothiazole ring itself can undergo oxidation, for instance, sulfoxidation, which has been observed in the metabolism of other benzothiazole-containing neuroleptics. nih.gov

Carbonyl Reduction: The ketone linker between the benzothiazole and piperidine moieties may be subject to reduction to a secondary alcohol.

These initial oxidative transformations produce Phase I metabolites, which may then undergo subsequent Phase II conjugation reactions (e.g., glucuronidation) to facilitate their excretion.

| Potential Metabolite | Metabolic Reaction | Primary Mediating Enzymes (Predicted) |

|---|---|---|

| Hydroxy-piperidine metabolite | Piperidine Ring Oxidation | CYP3A4, CYP2D6 |

| Benzothiazole-S-oxide metabolite | Sulfoxidation | CYP3A4, CYP1A2 |

| (Benzthiazole-2-yl)(piperidin-4-yl)methanol | Carbonyl Reduction | Carbonyl Reductases |

This table outlines the likely metabolites based on the known biotransformation pathways of structurally related compounds.

Analytical and Bioanalytical Methodologies for 4 Benzthiazole 2 Carbonyl Piperidine

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for the separation, purification, and routine analysis of 4-(Benzthiazole-2-carbonyl)piperidine. The selection of the appropriate chromatographic technique is contingent on the analytical objective, whether it is purity assessment, isolation, or enantiomeric separation of chiral derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the compound's polarity. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation from impurities and related substances.

Research on structurally similar benzoylpiperidine and benzothiazole (B30560) derivatives provides a strong foundation for method development. unipi.itresearchgate.net A common approach utilizes a C18 stationary phase, which offers excellent hydrophobic selectivity. unipi.itnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified with agents like trifluoroacetic acid (TFA) or phosphoric acid to ensure sharp, symmetrical peak shapes by suppressing the ionization of residual silanol (B1196071) groups on the column. nih.govnih.gov Gradient elution is frequently employed to ensure the timely elution of all components in a sample with varying polarities. nih.gov Ultraviolet (UV) detection is standard, with the wavelength set to an absorption maximum of the benzothiazole chromophore, commonly around 254 nm, to ensure high sensitivity. unipi.it Method validation would confirm linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). researchgate.netnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., Kinetex EVO C18, 150 x 4.6 mm, 5 µm) | unipi.it |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient | 5% to 95% B over 8 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV at 254 nm | unipi.it |

Gas Chromatography (GC) can be an alternative method for the analysis of this compound, provided the compound exhibits sufficient thermal stability and volatility. For complex molecules, derivatization is often necessary to block polar functional groups (like the piperidine (B6355638) nitrogen) and enhance thermal stability and chromatographic performance. nih.govresearchgate.net Agents such as pentafluorobenzoyl chloride or silylating agents (e.g., MTBSTFA) can be used for this purpose. nih.govresearchgate.net

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net A temperature-programmed oven is used to elute the analyte and separate it from matrix components. unodc.org When coupled with a mass spectrometer (GC-MS), this technique provides high selectivity and sensitivity, allowing for confident peak identification based on both retention time and mass spectrum. nih.govnih.gov The method's applicability would depend on the compound's ability to be volatilized without degradation.

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Conversion to a suitable derivative (e.g., pentafluorobenzoyl) | nih.gov |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | researchgate.net |

| Carrier Gas | Helium | |